1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one
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Overview
Description
. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
Preparation Methods
The synthesis of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves several steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality and consistency.
Chemical Reactions Analysis
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the benzimidazole moiety.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving NOP receptor antagonists.
Industry: The compound is used in the development of new pharmaceuticals targeting NOP receptors.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves its binding to the NOP receptor, thereby blocking the receptor’s interaction with its natural ligand, nociceptin . This inhibition modulates various signaling pathways involved in pain perception, stress response, and other physiological processes .
Comparison with Similar Compounds
1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is unique due to its high selectivity and potency as a NOP receptor antagonist . Similar compounds include other NOP receptor antagonists like SB-612111 and UFP-101 . (±)-J 113397 stands out due to its specific binding affinity and pharmacokinetic properties .
Properties
Molecular Formula |
C24H37N3O2 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3 |
InChI Key |
MBGVUMXBUGIIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |
Origin of Product |
United States |
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